molecular formula C13H20BrN3O2Si B13974155 4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one CAS No. 1446236-52-7

4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one

Cat. No.: B13974155
CAS No.: 1446236-52-7
M. Wt: 358.31 g/mol
InChI Key: YXDAESUBQWPEGN-UHFFFAOYSA-N
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Description

4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one typically involves multi-step organic reactions. One common approach includes the bromination of a precursor pyridine derivative, followed by cyclization and functional group modifications to introduce the trimethylsilyl and ethoxy groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Cyclization: Further cyclization reactions can modify the pyrazolo[3,4-c]pyridine core.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act on certain enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-methyl-1,6-dihydro-pyrrolo[2,3-c]pyridin-7-one
  • 4-Bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7-one

Uniqueness

4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one is unique due to the presence of the trimethylsilyl and ethoxy groups, which can influence its reactivity and interactions with other molecules. These modifications can enhance its solubility and stability, making it a valuable compound for various applications.

Properties

CAS No.

1446236-52-7

Molecular Formula

C13H20BrN3O2Si

Molecular Weight

358.31 g/mol

IUPAC Name

4-bromo-6-methyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-c]pyridin-7-one

InChI

InChI=1S/C13H20BrN3O2Si/c1-16-8-11(14)10-7-15-17(12(10)13(16)18)9-19-5-6-20(2,3)4/h7-8H,5-6,9H2,1-4H3

InChI Key

YXDAESUBQWPEGN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C1=O)N(N=C2)COCC[Si](C)(C)C)Br

Origin of Product

United States

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